
N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide, also known as J147, is a synthetic compound that has gained attention for its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease.
作用機序
The exact mechanism of action of N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide is not fully understood, but it is believed to work by targeting multiple pathways involved in neurodegeneration. N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to increase levels of proteins involved in neuronal growth and survival, as well as reduce inflammation and oxidative stress in the brain.
Biochemical and Physiological Effects:
N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to have a number of biochemical and physiological effects in animal models. In addition to improving memory and cognitive function, N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide has also been shown to reduce levels of beta-amyloid and tau, two proteins that are associated with Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide in lab experiments is that it has been extensively studied in animal models and has shown promising results. Additionally, N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to be well-tolerated and has not been associated with significant side effects. However, one limitation of using N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide is that it is a relatively new compound and further studies are needed to fully understand its potential as a treatment for neurodegenerative diseases.
将来の方向性
There are a number of future directions for research on N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide. One area of interest is the potential use of N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide as a treatment for other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to understand the long-term effects of N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide and its potential for use in humans. Finally, researchers are exploring the possibility of combining N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide with other compounds to enhance its neuroprotective effects.
合成法
N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide was first synthesized by scientists at the Salk Institute for Biological Studies in La Jolla, California. The synthesis method involves the reaction of two compounds, curcumin and cyclohexyl bisphenol A, in the presence of a catalyst. The resulting compound, N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide, has been shown to have neuroprotective and cognitive-enhancing properties.
科学的研究の応用
N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide has been extensively studied in animal models of Alzheimer's disease and has shown promising results. In a study published in the journal Aging Cell, N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide was found to improve memory and cognitive function in mice with advanced Alzheimer's disease. Additionally, N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide has been shown to protect against the toxic effects of beta-amyloid, a protein that accumulates in the brains of Alzheimer's patients.
特性
IUPAC Name |
N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12-6-8-13(9-7-12)16(2)15(19)11-17-10-4-3-5-14(17)18/h3-5,10,12-13H,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOASHKIHOVFRDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)CN2C=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(4-methylcyclohexyl)-2-(2-oxopyridin-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Cyclohex-3-en-1-yl-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510895.png)

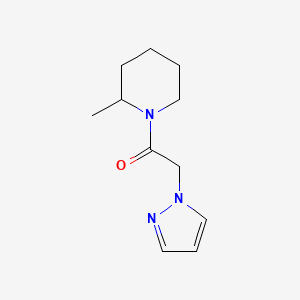
![1-[1-(1,5-Dimethylpyrazol-4-yl)ethyl]-3-(4-methylphenyl)urea](/img/structure/B7510909.png)

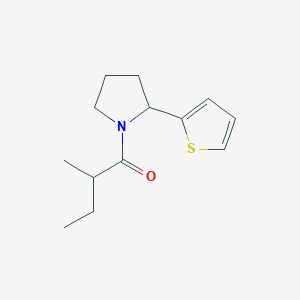
![N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7510937.png)

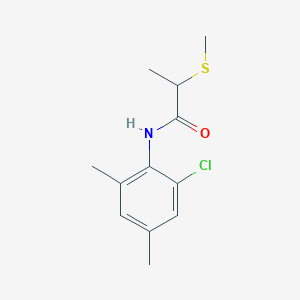
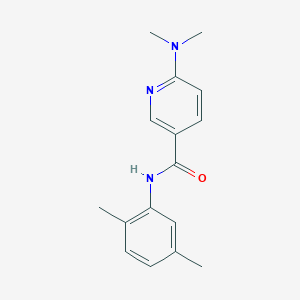
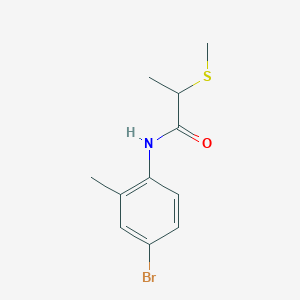
![N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7510959.png)